6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Overview
Description
“6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine” is a chemical compound with the CAS Number: 930395-99-6 . It has a molecular weight of 170.64 . The IUPAC name for this compound is 6-chloro-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine .
Synthesis Analysis
The synthesis of pyrrolopyrazines involves a transition-metal-free strategy with various enones. The process includes three steps :Molecular Structure Analysis
The InChI code for “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine” is 1S/C8H11ClN2/c1-6-7-2-3-8(9)11(7)5-4-10-6/h2-3,6,10H,4-5H2,1H3 .Scientific Research Applications
Pharmaceutical Applications
Pyrrolopyrazine derivatives, including “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine”, have been widely used in pharmaceuticals . They have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Organic Materials
Nitrogen-containing heterocycles like pyrrolopyrazine are employed in different applications such as organic materials . They play a key role in the production of various organic materials due to their unique chemical properties .
Natural Products
Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . They are often found in natural products, indicating their importance in nature and potential for various applications .
Bioactive Molecules
Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold, including “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine”, have been used in the creation of bioactive molecules .
Antibacterial, Antifungal, and Antiviral Activities
According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities . This indicates the potential of “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine” in the development of new antibacterial, antifungal, and antiviral drugs .
Kinase Inhibition
While 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition , it’s possible that “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine” could also have potential in this area, given its structural similarity .
Drug Discovery Research
The pyrrolopyrazine structure, including “6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine”, is an attractive scaffold for drug discovery research . It’s a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include this compound, have been known to exhibit a wide range of biological activities .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to influence a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrrolopyrazine derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
6-chloro-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6-7-2-3-8(9)11(7)5-4-10-6/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVWOUMHIVZHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192952 | |
Record name | 6-Chloro-1,2,3,4-tetrahydro-1-methylpyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | |
CAS RN |
930395-99-6 | |
Record name | 6-Chloro-1,2,3,4-tetrahydro-1-methylpyrrolo[1,2-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930395-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1,2,3,4-tetrahydro-1-methylpyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.